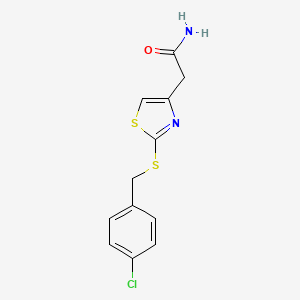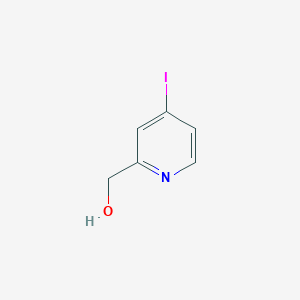
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide, also known as CBTAA, is a compound that belongs to the thiazole derivative family. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular weight of this compound is 298.8.Applications De Recherche Scientifique
Sulfonamides and Cancer Therapy
Sulfonamides, including compounds with a structure similar to 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide, have been extensively investigated for their therapeutic potential. Specifically, they have been studied for their role as carbonic anhydrase inhibitors (CAIs) with applications in treating glaucoma and cancer. The novel sulfonamide CAIs have been designed to target tumor-associated isoforms CA IX/XII, showing significant antitumor activity. This suggests the potential utility of similar compounds in cancer therapy and diagnostics (Carta, Scozzafava, & Supuran, 2012).
Enzyme Inhibition for Diabetes Management
2,4-Thiazolidinediones (TZD) derivatives have been explored for their role as PTP 1B inhibitors, which is critical for managing insulin resistance associated with type 2 diabetes mellitus (T2DM). The structural modifications of the TZD scaffold to design potential PTP 1B inhibitors have been a focus, indicating the relevance of thiazole derivatives in diabetes management (Verma, Yadav, & Thareja, 2019).
Antimicrobial and Antifungal Applications
Compounds containing (thio)urea and benzothiazole derivatives, similar in structure to the compound , have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal effects. This indicates their importance in medicinal chemistry for developing new therapeutic agents (Rosales-Hernández et al., 2022).
Environmental Impact and Degradation
Chlorophenols, which share some structural similarities with chlorobenzyl-containing compounds, have been reviewed for their occurrence, fate, and behavior in aquatic environments. This is particularly relevant for understanding the environmental impact of such compounds and their degradation products (Haman et al., 2015).
Antidepressant and Analgesic Effects
The pharmacology of ketamine, which is structurally distinct but relevant in the context of novel pharmacological applications, has been reviewed for its antidepressant and analgesic effects. This highlights the broader interest in exploring compounds with unique mechanisms of action for psychiatric and pain conditions (Zanos et al., 2018).
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXCEJPMDUTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (E)-4-[4-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2724343.png)

![ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2724347.png)




![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)
![N-cyclooctyl-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2724358.png)
![1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2724361.png)

